5-HEXEN-1-YL ISOTHIOCYANATE
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Overview
Description
5-HEXEN-1-YL ISOTHIOCYANATE is an organic compound with the molecular formula C7H11NS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a hexenyl chain, making it a valuable molecule in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-HEXEN-1-YL ISOTHIOCYANATE can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide and subsequent treatment with an oxidizing agent . Another method includes the reaction of amines with thiophosgene or chlorothionoformates in the presence of a base . These reactions typically occur under mild conditions and yield high purity products.
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of hexenyl amine with thiophosgene or chlorothionoformates. The process involves careful control of temperature and pH to ensure optimal yield and purity . The scalability of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-HEXEN-1-YL ISOTHIOCYANATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
5-HEXEN-1-YL ISOTHIOCYANATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: It is used in the production of flavoring agents and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 5-HEXEN-1-YL ISOTHIOCYANATE involves the interaction with cellular proteins and enzymes. It can modify the activity of protein kinases and other signaling molecules, leading to changes in cell cycle progression and apoptosis . The compound’s ability to induce oxidative stress and modulate inflammatory pathways contributes to its biological effects .
Comparison with Similar Compounds
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
- Iberin
- Erucin
Comparison: 5-HEXEN-1-YL ISOTHIOCYANATE is unique due to its hexenyl chain, which imparts distinct lipophilicity and reactivity compared to other isothiocyanates .
Properties
CAS No. |
49776-81-0 |
---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
6-isothiocyanatohex-1-ene |
InChI |
InChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h2H,1,3-6H2 |
InChI Key |
WRFHVMFZOJHYGN-UHFFFAOYSA-N |
SMILES |
C=CCCCCN=C=S |
Canonical SMILES |
C=CCCCCN=C=S |
density |
0.955-0.965 (20°) |
Key on ui other cas no. |
49776-81-0 |
physical_description |
Colourless to pale yellow liquid; Pungent irritating aroma |
solubility |
Very slightly soluble in water; freely soluble in ether Soluble (in ethanol) |
Synonyms |
1-hexene, 6-isothiocyanato- 5-HeITC 5-hexenyl isothiocyanate 6-isothiocyanato-1-hexene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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